molecular formula C16H21FN2O2 B6629769 N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide

N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide

Cat. No.: B6629769
M. Wt: 292.35 g/mol
InChI Key: YOGNAZOXIRGDNY-UHFFFAOYSA-N
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Description

N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a 4-fluoro-2-methylbenzoyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluoro-2-Methylbenzoyl Group: This step involves the acylation of the piperidine intermediate using 4-fluoro-2-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetamide Group: The final step involves the reaction of the benzoylated piperidine with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzoyl groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: The compound can be used to study receptor-ligand interactions, given its structural similarity to known bioactive molecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex chemical entities used in various industries.

Mechanism of Action

The mechanism of action of N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzoyl group are likely involved in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(4-chlorobenzoyl)piperidin-4-yl]methyl]acetamide
  • N-[[1-(4-methylbenzoyl)piperidin-4-yl]methyl]acetamide
  • N-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]acetamide

Uniqueness

N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide is unique due to the presence of the 4-fluoro-2-methylbenzoyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom, in particular, can influence the compound’s metabolic stability and binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-11-9-14(17)3-4-15(11)16(21)19-7-5-13(6-8-19)10-18-12(2)20/h3-4,9,13H,5-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGNAZOXIRGDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)N2CCC(CC2)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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